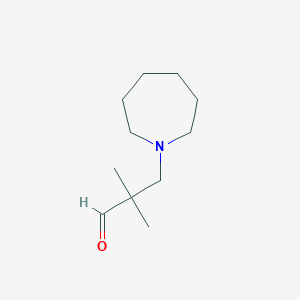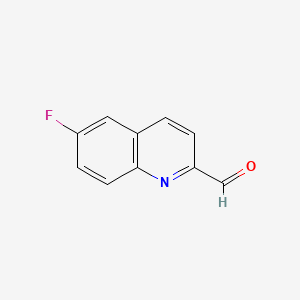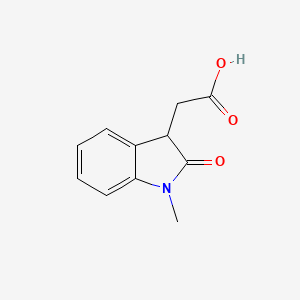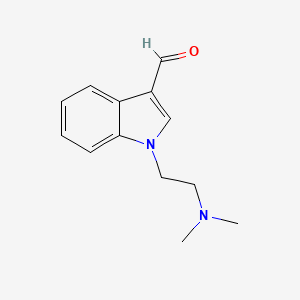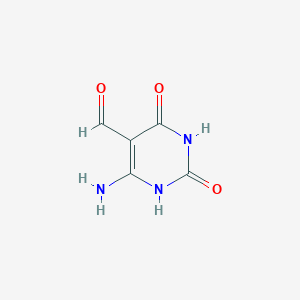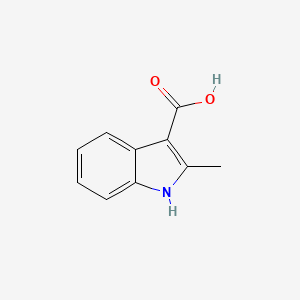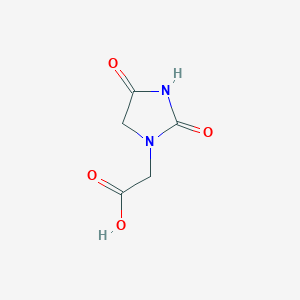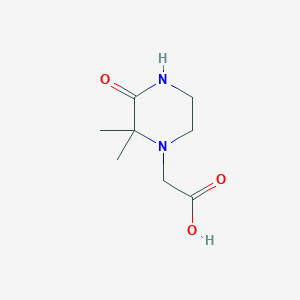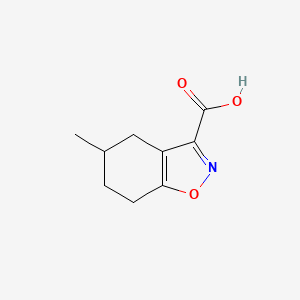
(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the formation of the core structure followed by the addition of functional groups. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate . This suggests that a similar approach could be used for synthesizing the compound of interest, with appropriate modifications to incorporate the isopropyl group on the thiophene ring.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically elucidated using techniques such as FTIR, NMR, and X-ray crystallography. For example, the structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about the molecular geometry and crystal packing . Density functional theory (DFT) calculations are also performed to optimize the geometry and predict the molecular orbitals, as seen in the studies of Schiff base derivatives and other thiazolyl thiophene compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their molecular orbital studies. The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the reactivity. A smaller HOMO-LUMO gap indicates a higher chemical reactivity. The papers provided do not detail specific reactions of the compounds but do discuss the electronic properties that can be correlated with reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of an electron-withdrawing group can influence the electronic distribution within the molecule, as seen in the spectral characterization and DFT studies . The intermolecular interactions, such as hydrogen bonding, also play a role in the crystal packing and stability of the compounds . The pharmacokinetic behavior and potential biological activities, such as antiviral or antibacterial properties, are often explored through molecular docking studies . Preliminary biological tests on similar compounds have shown inhibition of cancer cell proliferation, indicating potential antitumor activity .
科学的研究の応用
1. Antitumor Activity
A study by Tang and Fu (2018) synthesized a compound structurally related to (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone and tested its antitumor activity. Their compound showed significant inhibition of the proliferation of A549, BGC-823, and HepG-2 cancer cell lines (Tang & Fu, 2018).
2. Imaging Agent for Parkinson's Disease
Wang et al. (2017) synthesized a compound for potential use in PET imaging for Parkinson's disease, exploring the chemical synthesis and properties of a related morpholino methanone (Wang et al., 2017).
3. Chemical Synthesis and Interaction Studies
Chumachenko, Shablykin, and Brovarets (2014) investigated the synthesis and reaction of 5-morpholino-1,3-oxazole-4-carbonitriles, which share a similar chemical structure with the compound of interest. Their work focused on the synthesis and interaction of these compounds with hydrazine hydrate (Chumachenko, Shablykin, & Brovarets, 2014).
4. Photoinduced Intramolecular Rearrangement
Jing et al. (2018) developed a method for synthesizing (2-aminophenyl)(naphthalen-2-yl)methanones, demonstrating a photoinduced intramolecular rearrangement, which could be relevant for similar compounds like (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone (Jing et al., 2018).
5. Spectral Characterization and Docking Studies
Shahana and Yardily (2020) synthesized and characterized similar compounds, providing insights into their structural and electronic properties, which could be informative for understanding (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone (Shahana & Yardily, 2020).
特性
IUPAC Name |
(2-amino-5-propan-2-ylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-8(2)10-7-9(11(13)17-10)12(15)14-3-5-16-6-4-14/h7-8H,3-6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLOMCCIVKHJQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390671 |
Source


|
| Record name | [2-Amino-5-(propan-2-yl)thiophen-3-yl](morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone | |
CAS RN |
588714-50-5 |
Source


|
| Record name | [2-Amino-5-(propan-2-yl)thiophen-3-yl](morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

